![molecular formula C12H18N8O2S B2969575 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 1788949-17-6](/img/structure/B2969575.png)
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of multiple rings (triazole, pyrimidine, and piperazine) suggests a fairly rigid and possibly planar structure. The N,N-dimethylpiperazine-1-sulfonamide group could add some flexibility to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The triazole and pyrimidine rings are aromatic and thus relatively stable, but they can participate in electrophilic substitution reactions. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Scientific Research Applications
Synthesis and Antibacterial Evaluation
A key focus has been on synthesizing novel heterocyclic compounds containing a sulfonamido moiety, aimed at producing effective antibacterial agents. For instance, compounds have been synthesized for their antibacterial activity, with several showing promising results against various bacterial strains, highlighting their potential in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Advanced Synthesis Techniques
Researchers have developed straightforward synthesis methods for 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines, showcasing the potential for creating a diverse array of compounds that could have various scientific applications, from medicinal chemistry to material science (Shvets et al., 2020).
Antitumor and Antibacterial Agents
The synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives has been explored for their potent antitumor and antibacterial properties. Certain compounds have shown higher activity against cancer cell lines than standard drugs, indicating their potential in cancer therapy and as antibacterial agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Bioactivity of Triazole-Pyrimidin-2-yl Compounds
The bioactivity of triazole-(1,5-a)-pyrimidin-2-yl-5,7-dimethyl carboxylic acid esters and sulfonic acid esters has been studied, with preliminary biological activity tests suggesting these compounds as candidates for various applications, including as potential treatments for age-related diseases (Zhou Hong-fang, 2009).
Antioxidant Applications
Compounds analogous to N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, possessing free radical scavenger groups, have been synthesized and evaluated for their ability to protect cells against oxidative stress-induced damage. These findings suggest applications in preventing or treating diseases related to oxidative stress, such as Alzheimer's dementia, cataract, and age-related macular degeneration (Jin, Randazzo, Zhang, & Kador, 2010).
Future Directions
properties
IUPAC Name |
N,N-dimethyl-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N8O2S/c1-17(2)23(21,22)19-5-3-18(4-6-19)11-7-12(15-9-14-11)20-10-13-8-16-20/h7-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGVTZNHTHWLRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.